4-Ethylcyclohexene oxide
Description
Structure
3D Structure
Properties
CAS No. |
4247-23-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-2-6-3-4-7-8(5-6)9-7/h6-8H,2-5H2,1H3 |
InChI Key |
BCWMBWSIQNQIHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2C(C1)O2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethylcyclohexene Oxide
Epoxidation of 4-Ethylcyclohexene (B1329803) Precursors
The direct oxidation of the double bond in 4-ethylcyclohexene is the most common route to 4-Ethylcyclohexene oxide. This can be achieved using various oxidizing agents and reaction conditions.
Peroxyacids are a class of reagents widely used for the epoxidation of alkenes. visualizeorgchem.com The reaction involves the transfer of an oxygen atom from the peroxyacid to the double bond of the alkene, resulting in the formation of an epoxide and a carboxylic acid as a byproduct. leah4sci.com
Commonly used peroxyacids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, and magnesium monoperoxyphthalate (MMPP). organicchemistrytutor.com The choice of peroxyacid can influence the reaction rate and selectivity. The reaction is typically carried out in a non-aqueous solvent such as chloroform, ether, or acetone (B3395972) to prevent the hydrolysis of the newly formed epoxide ring. libretexts.org
The mechanism of peroxyacid epoxidation is a concerted process, meaning that all bond-forming and bond-breaking steps occur simultaneously. leah4sci.comorganicchemistrytutor.com This concerted mechanism involves a cyclic transition state where the alkene's pi bond attacks the electrophilic oxygen of the peroxyacid, while the oxygen's lone pair simultaneously attacks one of the alkene carbons. leah4sci.com This results in the syn-addition of the oxygen atom to the double bond. leah4sci.com
An alternative method for the synthesis of epoxides, including this compound, involves the intramolecular cyclization of a halohydrin intermediate. leah4sci.comchegg.com This two-step process begins with the formation of a halohydrin from the corresponding alkene. masterorganicchemistry.com
In the first step, 4-ethylcyclohexene is treated with a halogen (such as bromine or chlorine) in the presence of water. masterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a water molecule to yield a halohydrin with anti-stereochemistry. masterorganicchemistry.com
The second step involves treating the halohydrin with a base, such as sodium hydroxide. youtube.com The base deprotonates the hydroxyl group, forming an alkoxide. chegg.com This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the halogen in an intramolecular SN2 reaction. chegg.comyoutube.com This backside attack displaces the halide ion, which is a good leaving group, resulting in the formation of the epoxide ring. chegg.comyoutube.com
Catalytic Systems in this compound Synthesis
Catalytic methods for epoxidation offer several advantages, including the potential for higher efficiency, selectivity, and the use of more environmentally friendly oxidants.
Transition metal complexes have been extensively investigated as catalysts for alkene epoxidation, often in conjunction with environmentally benign oxidants like hydrogen peroxide or molecular oxygen. wikipedia.orgresearchgate.net Various transition metals, including molybdenum, vanadium, and manganese, have shown catalytic activity in these reactions. nih.govtuengr.comresearchgate.net
For instance, vanadium complexes have been shown to be efficient catalysts for the epoxidation of various alkenes using hydrogen peroxide as the oxidant. tuengr.com Similarly, molybdenum complexes, such as molybdenum(VI) dioxobis(acetylacetonate), can catalyze the epoxidation of cyclohexene (B86901) with organic hydroperoxides. researchgate.net Manganese porphyrin complexes are also effective catalysts for alkene epoxidation using iodosylbenzene as the oxygen donor. nih.gov The catalytic cycle typically involves the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the alkene.
Heterogeneous catalysts, such as those based on zeolite frameworks, offer advantages in terms of catalyst recovery and reusability. wikipedia.org Zeolites are microporous aluminosilicate (B74896) minerals that can be modified to incorporate catalytically active metal centers.
Titanium-containing zeolites, for example, have demonstrated catalytic activity in the epoxidation of alkenes. These materials can facilitate the reaction between the alkene and an oxidant, leading to the formation of the epoxide within the zeolite's porous structure.
Mechanistic Investigations of Epoxide Formation
The mechanism of epoxidation has been the subject of numerous studies. In the case of peroxyacid-mediated epoxidation, the reaction is understood to proceed through a concerted "butterfly" transition state. libretexts.org This mechanism involves the alkene's pi electrons acting as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. researchgate.net Quantum chemical calculations have supported this concerted pathway and have also suggested a protonation-promoted pathway where the protonation of the carbonyl oxygen of the peroxyacid enhances its reactivity. researchgate.net
For the intramolecular cyclization of halohydrins, the mechanism is a classic example of an intramolecular Williamson ether synthesis. youtube.com The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile and attacks the carbon bearing the halogen from the backside, leading to inversion of stereochemistry at that carbon and the formation of the epoxide ring. youtube.com
Organic Transformations and Reaction Mechanisms of 4 Ethylcyclohexene Oxide
Ring-Opening Reactions of the Epoxide Moiety
The strained three-membered ring of 4-ethylcyclohexene (B1329803) oxide makes it susceptible to various ring-opening reactions. This reactivity is a cornerstone of its utility as an intermediate in organic synthesis, allowing for the introduction of diverse functionalities onto the cyclohexane (B81311) framework. The cleavage of the epoxide ring can be initiated by both nucleophilic and electrophilic species, with the reaction's course and outcome being heavily influenced by the reagents and conditions employed.
Nucleophilic Ring-Opening Pathways
Nucleophilic attack is a common and versatile method for the ring-opening of epoxides, including 4-ethylcyclohexene oxide. A wide array of nucleophiles, such as water, alcohols, amines, and hydride reagents, can act as the ring-opening agent. These reactions can proceed under either acidic or basic/neutral conditions, with the reaction mechanism and regioselectivity being highly dependent on the pH of the reaction medium.
Under acidic conditions, the epoxide oxygen is first protonated, which significantly activates the epoxide ring towards nucleophilic attack by weakening the C-O bonds and increasing the electrophilicity of the ring carbons. This activation allows even weak nucleophiles, such as water or alcohols, to open the ring under mild conditions. libretexts.orglibretexts.org
The mechanism of acid-catalyzed epoxide opening is complex and can exhibit characteristics of both SN1 and SN2 pathways. libretexts.org The transition state is thought to have considerable carbocationic character, particularly at the more substituted carbon atom. libretexts.org Consequently, for an unsymmetrical epoxide like this compound, the regioselectivity of the reaction is influenced by the substitution pattern of the epoxide. When one of the epoxide carbons is tertiary, the nucleophilic attack preferentially occurs at this more substituted position due to the greater stabilization of the partial positive charge in the transition state. libretexts.org This results in the formation of a trans-diol or related adduct.
For instance, the acid-catalyzed hydrolysis of an epoxycycloalkane with aqueous acid results in a trans-1,2-diol. libretexts.org This stereochemical outcome is a result of the backside attack of the nucleophile on the protonated epoxide, which is analogous to the opening of a cyclic bromonium ion in alkene bromination. libretexts.org
Lewis acids are highly effective catalysts for promoting the ring-opening of epoxides, including cyclohexene (B86901) oxides. acs.org They function by coordinating to the epoxide oxygen, which, similar to protonation, enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. This catalytic activation is essential as the ring-opening of epoxides is generally a slow process without a catalyst. acs.org
A variety of Lewis acids, including those based on aluminum and group 1 cations (e.g., LiClO₄), have been employed to accelerate the reactivity of cyclohexene oxides. acs.orgresearchgate.net The interaction between the Lewis acid and the epoxide oxygen polarizes the C-O bonds, making the carbon atoms more susceptible to attack by nucleophiles.
Lewis Acid-Catalyzed Ring-Opening of Cyclohexene Oxides
Influence of Cationic Lewis Acid Characteristics on Reactivity
Quantum chemical studies on the Lewis acid-catalyzed ring-opening of cyclohexene epoxide have revealed significant insights into the role of the Lewis acid's characteristics. nih.gov For group 1 cations, the reactivity trend for catalyzing the epoxide ring-opening reaction is H⁺ > Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. acs.orgnih.gov The reaction barrier decreases as one ascends the group. acs.orgnih.gov
The interaction mode of the Lewis acid with the epoxide's molecular orbitals also plays a role. For instance, H⁺, lacking electrons, can interact directly with the highest occupied molecular orbital (HOMO) of the epoxide. In contrast, larger group 1 cations experience steric repulsion with the epoxide ring carbons and preferentially interact with the in-plane, lone-pair orbital on the oxygen (HOMO-1) to minimize this repulsion. acs.org
Regioselectivity and Stereochemical Control in Catalyzed Processes
The regioselectivity in Lewis acid-catalyzed ring-opening reactions of substituted cyclohexene oxides is governed by the Fürst-Plattner rule, which predicts that the nucleophile will attack in a trans-diaxial fashion. rsc.org This preference arises from the lower energy of a chair-like transition state compared to a twist-boat-like transition state. rsc.org
Computational studies on the lithium aluminum hydride (LiAlH₄) ring-opening of substituted cyclohexene oxides, such as 3-methylcyclohexene (B1581247) oxide, have provided a rationale for the observed regioselectivities. rsc.org The calculations are consistent with high regioselectivity for certain isomers, while for others, a lower selectivity is observed due to a smaller energy difference between the competing transition states. rsc.org For instance, in the case of trans-3-methylcyclohexene oxide, the two chair-like transition states for hydride attack differ in free energy by only 0.4 kcal/mol, leading to reduced regioselectivity. rsc.org
The stereochemical outcome of these reactions is typically anti-addition, where the nucleophile and the resulting hydroxyl group are on opposite faces of the cyclohexane ring. This is a direct consequence of the SN2-like backside attack of the nucleophile on the Lewis acid-activated epoxide.
Steric and Electronic Factors Governing Regioselectivity
Both steric and electronic factors play a crucial role in determining the regioselectivity of nucleophilic ring-opening reactions of epoxides. smolecule.com
Steric Factors: The accessibility of the epoxide carbons to the incoming nucleophile is a significant determinant. numberanalytics.com Nucleophilic attack is generally favored at the less sterically hindered carbon atom. The presence of substituents on the cyclohexane ring, such as the ethyl group in this compound, will influence the approach of the nucleophile.
Electronic Factors: The electronic nature of the epoxide ring also dictates the site of nucleophilic attack. In Lewis acid-catalyzed reactions, the polarization of the C-O bonds leads to a partial positive charge on the carbon atoms. The stability of this developing positive charge in the transition state influences the regioselectivity. Attack at the carbon that can better stabilize a positive charge is often favored. numberanalytics.com
Recent computational studies have highlighted another important factor: the asymmetric electron density on the epoxide itself can lead to steric (Pauli) repulsion between the nucleophile and the substrate, influencing the regioselectivity. acs.orgnih.gov This provides a more nuanced understanding beyond the classical view of strain control. nih.gov
The interplay of these steric and electronic effects determines the final product distribution. For example, in the addition of hydrogen halides to unsymmetrical alkenes, the formation of the more stable carbocation intermediate dictates the major regioisomer. numberanalytics.com A similar principle applies to the ring-opening of activated epoxides.
Hydride-Mediated Ring-Opening of Substituted Cyclohexene Oxides
The cleavage of the epoxide ring in substituted cyclohexene oxides by hydride reagents is a key synthetic transformation. The regiochemistry and stereochemistry of this reaction are critical and are largely dictated by the conformational preferences of the cyclohexane ring system.
Regiochemical Control and the Fürst-Plattner Rule
The regioselective addition of nucleophiles, such as hydrides, to cyclohexene derivatives is described by the Fürst-Plattner rule, also known as the trans-diaxial effect. wikipedia.org This rule posits that nucleophilic attack on a cyclohexene epoxide occurs in a stereoselective manner, leading to a trans-diaxial product. wikipedia.orgyoutube.com The reaction proceeds through a transition state that resembles a chair conformation, which is energetically favored over the higher-energy twist-boat-like transition state. wikipedia.org
In the case of a substituted cyclohexene oxide, the molecule exists in a half-chair conformation. wikipedia.org For the ring-opening to occur, the incoming hydride nucleophile attacks one of the epoxide carbons (C1 or C2) in such a way that the resulting substituents on the cyclohexane ring are positioned axially. wikipedia.orgyoutube.com This pathway through the more stable chair-like transition state is preferred, dictating the regiochemical outcome. wikipedia.org While the Fürst-Plattner rule provides a strong predictive framework, the preference for the trans-diaxial pathway is not absolute and can be influenced by the nature and position of substituents on the ring. rsc.orgrsc.org
Computational Validation of Selective Hydride Transfer
Computational chemistry has become an invaluable tool for understanding and validating the principles of regioselectivity in epoxide ring-opening reactions. rsc.org Although extensive research has utilized lithium aluminum hydride (LiAlH₄) for epoxide reductions, detailed computational studies on the regioselectivity of this specific reagent with cyclohexene oxides have been limited until more recently. rsc.orgdtic.mil
Using methods like density functional theory (DFT), researchers can model the reaction pathways for hydride attack on substituted cyclohexene oxides. rsc.orgrsc.org These calculations involve locating the transition structures, both chair-like and twist-boat-like, for hydride attack on the different conformers of the epoxide. rsc.orgrsc.org By comparing the activation free energies (ΔΔG‡) of the competing pathways, the major product can be predicted. rsc.org
For example, computational studies on 4-tert-butyl and 3-methylcyclohexene oxides with AlH₄⁻ have shown that the calculations are consistent with experimental results where effective Fürst-Plattner control is observed. rsc.orgrsc.org These theoretical models confirm that the transition state leading to the trans-diaxial product is energetically favored. wikipedia.orgrsc.org Such studies provide a quantitative explanation for the observed selectivities by analyzing factors like the pseudoequatorial preference of substituents and the relative energies of the transition states. rsc.orgrsc.org
Polymerization Reactions of this compound
This compound serves as a monomer in polymerization reactions, particularly in ring-opening polymerizations that yield polyethers with specific properties. mdpi.com Cyclohexene oxide (CHO) is a commonly used monomer in these studies due to its high reactivity, which often leads to the formation of high molecular weight polymers. osaka-u.ac.jprsc.org
Ring-Opening Polymerization (ROP) Mechanisms
Ring-opening polymerization (ROP) is the primary method for converting cyclic monomers like this compound into polymers. mdpi.commdpi.com The driving force for the polymerization of many cyclic ethers is the release of ring strain. researchgate.net The ROP of epoxides can be initiated through various mechanisms, including cationic, anionic, and coordination pathways, with the specific mechanism being determined by the chosen initiator. mdpi.com
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) is a widely used method for polymerizing epoxides. mdpi.com The process is initiated by an electrophilic species that activates the monomer, allowing for subsequent nucleophilic attack by another monomer molecule. mdpi.com
A variety of initiator systems can be employed to trigger the CROP of cyclohexene oxides. These systems are designed to generate the active species, typically a cation, that starts the polymerization chain. Common initiators include:
Brønsted Acids : "Dry" acids such as perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) can directly protonate the oxygen atom of the epoxide ring, creating a highly reactive oxonium ion that initiates polymerization. mdpi.com
Lewis Acids : Compounds like boron trifluoride (BF₃), often used with a co-initiator, are frequently employed. mdpi.com Other Lewis acids, including tin(IV) chloride (SnCl₄) and aluminum chloride (AlCl₃), also serve as initiators. researchgate.net They function by coordinating to the epoxide's oxygen atom, which activates the ring for nucleophilic attack by another monomer. acs.org
Carbocation Salts : Stable carbocation salts, such as trityl tetrakis(pentafluorophenyl)borate (B1229283) (Ph₃CB(C₆F₅)₄), can act as effective initiators for the CROP of cyclohexene oxide. osaka-u.ac.jp
The active species in CROP is the growing polymer chain with a cationic center at its end. Propagation occurs via an Sₙ2 mechanism where a monomer molecule attacks the active chain end. mdpi.com In Lewis acid-catalyzed systems, the active species is a complex formed between the Lewis acid and the epoxide. acs.org The efficiency and control of the polymerization can be influenced by additives, such as cyclic ethers, which can reversibly form dormant species and lead to a living polymerization. osaka-u.ac.jp
Photoinitiated Polymerization
Kinetics and Reaction Rate Studies in this compound Polymerization
The study of reaction kinetics provides fundamental insights into the polymerization mechanisms of this compound. Kinetic analyses, often performed using real-time techniques like Fourier-transform infrared spectroscopy (RTIR) or nuclear magnetic resonance (NMR), quantify how reaction rates are influenced by variables such as reactant concentrations, catalyst type, and temperature. vot.plresearchgate.net
In model studies of cyclohexene oxide reacting with nucleophiles like acetic acid and methanol (B129727), the reactions were found to be first-order with respect to the epoxide concentration. capes.gov.bruakron.edu The reaction with acetic acid was also first-order in acid concentration, while the reaction with methanol was first-order in both methanol and proton concentration, highlighting the catalytic role of acid. capes.gov.br
In the copolymerization of cyclohexene oxide with carbon dioxide using a dizinc (B1255464) catalyst, detailed kinetic analysis revealed that the reaction rate has a first-order dependence on both the catalyst and the cyclohexene oxide concentration. researchgate.net Interestingly, the reaction order was zero with respect to carbon dioxide pressure (in the 1-40 bar range), indicating that CO₂ insertion is not the rate-determining step. researchgate.net
These studies underscore that the polymerization rate of this compound is highly dependent on the specific chemical system. Key factors influencing the rate include:
Monomer Structure: The steric hindrance from the ethyl group in this compound is expected to decrease its reactivity compared to unsubstituted cyclohexene oxide. vot.pl
Catalyst/Initiator: The type and concentration of the initiating species (e.g., acid, catalyst, photoinitiator) are primary determinants of the reaction rate. researchgate.netresearchgate.net
Temperature: Increasing the temperature generally increases the reaction rate and monomer conversion, although it can also affect the final molecular weight of the polymer. researchgate.net
| Reaction System | Variable | Reaction Order | Reference |
|---|---|---|---|
| CHO + Acetic Acid | [CHO] | 1 | capes.gov.br |
| [Acetic Acid] | 1 | ||
| CHO + Methanol (acid-catalyzed) | [CHO] | 1 | capes.gov.br |
| [Methanol] | 1 | ||
| [H⁺] | 1 | ||
| CHO + CO₂ (dizinc catalyst) | [CHO] | 1 | researchgate.net |
| [Catalyst] | 1 | ||
| [CO₂] | 0 |
Oxidative Cleavage and Degradation Chemistry of Cycloalkene Oxides
The chemical stability of cycloalkene oxides like this compound is limited by the reactivity of the epoxide ring. This strained ring is susceptible to cleavage under various conditions, particularly in the presence of acids or oxidizing agents. libretexts.org Acid-catalyzed hydrolysis, for instance, readily opens the epoxide ring to form the corresponding 1,2-diol (a glycol). libretexts.orgpressbooks.pub Furthermore, the unsaturated carbocyclic backbone, reminiscent of its parent cycloalkene, is also a site for potential oxidative degradation reactions.
Ozonolysis of Related Cyclohexene Derivatives
Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond in alkenes. masterorganicchemistry.com While this reaction targets the C=C bond and not the epoxide ring directly, it is a critical degradation pathway for the parent compound, 4-ethylcyclohexene, and any residual unepoxidized starting material. The ozonolysis of cyclohexene serves as an excellent model for this process.
The mechanism proceeds in several steps:
Molozonide Formation: Ozone undergoes a [3+2] cycloaddition reaction with the alkene double bond to form a highly unstable primary ozonide, also known as a molozonide. organicchemistrytutor.commsu.edu
Rearrangement: The molozonide rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane). organicchemistrytutor.com For cyclohexene, this intramolecular recombination can be less efficient than for other cycloalkenes, sometimes leading to oligomeric peroxides. msu.edu
Workup and Cleavage: The ozonide is then cleaved in a subsequent workup step. The nature of the products depends on the workup conditions.
Reductive Workup: Treatment with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water breaks the ozonide and the original C-C single bond of the ring, yielding a linear dialdehyde (B1249045). For cyclohexene, this product is 1,6-hexanedial. masterorganicchemistry.comyoutube.com
Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) yields the corresponding dicarboxylic acid. For cyclohexene, this produces adipic acid. iitk.ac.in
Recent research has also shown that the ozonolysis of cyclohexene in the gas phase can lead to the formation of highly oxidized multifunctional compounds (HOMs) through complex pathways involving Criegee intermediates and autoxidation. acs.orgresearchgate.net For 4-ethylcyclohexene, ozonolysis would similarly cleave the double bond, yielding an ethyl-substituted dialdehyde or dicarboxylic acid, depending on the workup.
Other Oxidative Transformations of Cyclic Ethers
Beyond the specific reactions detailed previously, cyclic ethers, including epoxides like this compound, can undergo a variety of other oxidative transformations. These reactions are crucial for the synthesis of diverse and valuable organic molecules, such as lactones and α-hydroxy ketones. Research in this area focuses on developing mild, selective, and efficient catalytic systems, often employing heterogeneous catalysts and environmentally benign oxidants.
Oxidation to Lactones
A significant oxidative transformation of saturated cyclic ethers is their conversion into the corresponding lactones through α-C–H oxidation. researchgate.net This reaction is of considerable interest as lactones are prevalent structural motifs in many biologically active natural products. rsc.org Various catalytic systems have been developed to achieve this transformation effectively.
Titanosilicates, such as TS-1, have demonstrated high activity for the oxidation of cyclic ethers like tetrahydrofuran (B95107) to γ-butyrolactone using dilute aqueous hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net The intrinsic activity of TS-1 has been found to be marginally higher than other titanosilicates and metallosilicates like chromium silicalite-1 (CrS-1) and vanadium silicalite-1 (VS-1). researchgate.net The mechanism is believed to involve the formation of a titanium hydroperoxo complex that oxidizes the α-C–H bond of the ether to an α-hydroxylated intermediate, which is then further oxidized to the lactone. researchgate.net The reactivity of the cyclic ether can be influenced by its structure; for instance, the conversion of substituted tetrahydrofuran decreases with an increasing number of methyl groups at the α- and/or β-positions. researchgate.net
Metal-free oxidation protocols have also been established. A notable example involves the use of a diacetoxyiodobenzene (B1259982) (DIB)/tert-butyl hydroperoxide (TBHP) system. rsc.orgrsc.org This method is mild and proceeds via a radical mechanism, avoiding the use of metallic reagents. rsc.orgresearchgate.net The reaction is initiated by the in-situ generation of bis(tert-butylperoxy)iodobenzene, which leads to the formation of a tert-butylperoxy radical. This radical abstracts a hydrogen atom from the carbon alpha to the ether's oxygen, followed by coupling and subsequent oxidation to yield the lactone. rsc.org
Furthermore, heterogeneous catalysts based on supported noble metals or metal oxides are effective. Gold nanoparticles supported on ceria (Au/CeO₂) have been used for the selective aerobic oxidation of cyclic ethers to lactones using O₂ as a benign oxidant, without the need for additives. rsc.org Similarly, zinc ferrite (B1171679) supported on gamma-alumina (ZnFe₂O₄/γ-Al₂O₃) has been employed as an effective and reusable catalyst for the solvent-free aerobic oxidation of cyclic ethers. mdpi.com
| Catalyst/Reagent | Oxidant | Substrate Example | Product Example | Key Findings | Reference |
|---|---|---|---|---|---|
| Titanosilicates (e.g., TS-1) | H₂O₂ | Tetrahydrofuran | γ-Butyrolactone | Titanosilicates show the best activity among various metallosilicates. | researchgate.net |
| DIB/TBHP | TBHP | Tetrahydropyran | δ-Valerolactone | Mild, metal-free protocol; proceeds via a radical mechanism. | rsc.orgrsc.org |
| Au/CeO₂ | O₂ | Tetrahydrofuran | γ-Butyrolactone | Selective oxidation using O₂ as a benign oxidant without additives. | rsc.org |
| ZnFe₂O₄/γ-Al₂O₃ | O₂ | Tetrahydrofuran | γ-Butyrolactone | Effective heterogeneous catalyst for solvent-free, aerobic oxidation. | mdpi.com |
Oxidative Ring-Opening to α-Hydroxy Ketones
Epoxides, as strained cyclic ethers, are particularly susceptible to ring-opening reactions. Oxidative cleavage of epoxides provides an efficient pathway to synthesize α-hydroxy ketones (or α-ketols), which are important structural units in many biologically active compounds. oup.com
A mild and efficient method for this transformation employs an ammonium (B1175870) molybdate (B1676688)–H₂O₂ system. oup.comoup.com This system effectively converts various epoxides into the corresponding α-hydroxy ketones in high yields at room temperature. The reaction is believed to proceed via a 1,2-diol intermediate, with the ammonium molybdate being essential for the oxidation to occur. oup.com
Biocatalysis offers an enantioselective route to α-hydroxy ketones. A one-pot cascade reaction using an epoxide hydrolase and an alcohol dehydrogenase can convert meso- or racemic epoxides into chiral α-hydroxy ketones with high enantiomeric excess. acs.org For example, cyclohexene oxide can be converted to (R)-α-hydroxycyclohexanone in 98% ee with a 70% isolated yield using this biocatalytic cascade. acs.org
Another important synthetic route is the Rubottom oxidation. alfa-chemistry.comorganic-chemistry.org This reaction involves the epoxidation of a silyl (B83357) enol ether, typically with a peroxy acid like m-CPBA, followed by a rearrangement of the resulting epoxide. The relief of ring strain drives the migration of the silyl group, which, after hydrolysis, yields the α-hydroxy ketone. organic-chemistry.org This method is a versatile tool for the α-hydroxylation of carbonyl compounds. alfa-chemistry.com
| Method/Reagent | Substrate Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Ammonium molybdate–H₂O₂ | Epoxides | α-Hydroxy ketones | Mild conditions, high yields, proceeds via a diol intermediate. | oup.comoup.com |
| Cascade Biocatalysis (Epoxide hydrolase & Alcohol dehydrogenase) | meso- or racemic Epoxides | (R)-α-Hydroxy ketones | High enantioselectivity, green chemistry approach. | acs.org |
| Rubottom Oxidation (m-CPBA) | Silyl enol ethers | α-Hydroxy ketones | Versatile method for α-hydroxylation of ketones/aldehydes via their silyl enol ethers. | alfa-chemistry.comorganic-chemistry.org |
Other Oxidative Ring-Opening and Fragmentation Reactions
Cyclic ethers can also undergo oxidative ring-opening and fragmentation reactions that lead to a variety of functionalized products. An iron(III) acetylacetonate-catalyzed method using visible light has been developed for the efficient oxidative ring-opening of cyclic ethers and acetals. nih.gov This photocatalytic approach allows for the functionalization of relatively inert cyclic ethers into useful synthetic intermediates. nih.gov For instance, under harsh conditions, tetrahydrofuran can be oxidatively ring-opened with aqueous molecular bromine to yield 4-hydroxybutanal, albeit in low yield. nih.gov
The oxidation of cyclohexene, a precursor to cyclohexene oxide, is particularly complex due to its two reactive centers (the C=C double bond and the allylic C-H bonds). d-nb.info The choice of oxidant and catalyst heavily influences the product distribution, which can include cyclohexene oxide, cyclohexane-1,2-diol, 2-cyclohexen-1-one (B156087), and 2-cyclohexen-1-ol. d-nb.infoajol.inforesearchgate.net Using H₂O₂ as the oxidant tends to favor epoxidation products, while oxidants like tert-butyl hydroperoxide (TBHP) often lead to allylic oxidation products via radical chain reactions. d-nb.info
Advanced Spectroscopic and Analytical Characterization of 4 Ethylcyclohexene Oxide and Its Derivatives
Structural Elucidation via Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed structural characterization of 4-Ethylcyclohexene (B1329803) oxide. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecule's architecture.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. uobabylon.edu.iq For epoxides like 4-Ethylcyclohexene oxide, FTIR analysis is crucial for confirming the presence of the characteristic oxirane ring.
The key feature in the IR spectrum of an epoxide is the absorption band corresponding to the C-O-C stretching of the three-membered ring. core.ac.uk Generally, ethers show a strong C-O single-bond stretching absorption in the range of 1050 to 1150 cm⁻¹. libretexts.org Phenyl alkyl ethers, for instance, exhibit two strong absorbances for C-O stretching at 1050 and 1250 cm⁻¹. libretexts.org The polarity of the oxirane ring makes it detectable by IR spectroscopy. core.ac.uk The C-O deformation band for some epoxides is centered around 909-915 cm⁻¹. core.ac.uk The curing of epoxy resins can be monitored by observing the decrease in the intensity of the epoxide ring absorption band around 915 cm⁻¹. nih.gov
Key FTIR Absorption Bands for Epoxides:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C-O-C Asymmetric Stretch (oxirane ring) | ~1250 | Strong |
| C-O-C Symmetric Stretch (oxirane ring) | ~950-810 | Variable |
| C-H Stretch (epoxide ring) | ~3050 | Weak-Medium |
| C-O Deformation (oxirane ring) | ~915 | Variable |
This table provides a generalized range for epoxide functional groups. Specific values for this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C DEPT) for Carbon Framework Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of a molecule. libretexts.org For this compound, ¹³C NMR, particularly with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), is instrumental in elucidating the carbon skeleton.
In ¹³C NMR, the carbon atoms of the epoxide ring typically resonate in the 40-60 ppm region. libretexts.org For example, the carbons in 2-methyloxirane appear at 47.9 ppm (CH₂) and 48.2 ppm (CH). libretexts.org The chemical shifts of the carbons in the cyclohexyl ring and the ethyl group will also provide crucial structural information.
The DEPT experiment distinguishes between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals in the ¹³C NMR spectrum.
DEPT-90: Shows only CH signals.
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
By combining the broadband-decoupled ¹³C NMR spectrum with DEPT-90 and DEPT-135 spectra, a complete assignment of all carbon signals in this compound can be achieved. For instance, in a related compound, compound B with the formula C₈H₁₅O, the following spectral data was observed: Broadband-decoupled ¹³C NMR: 26.1, 26.9, 29.9, 40.5, 68.2 δ; DEPT-90: 40.5 δ; DEPT-135: positive peak at 40.5 δ; negative peaks at 26.1, 26.9, 29.9, 68.2 δ. pressbooks.pub
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |
| Epoxide Carbons (C1, C2) | 50-55 | CH |
| Ethyl Group CH₂ | ~28 | CH₂ |
| Ethyl Group CH₃ | ~11 | CH₃ |
| Cyclohexane (B81311) Ring Carbons | 20-40 | CH, CH₂ |
Note: These are predicted values and may differ from experimental results.
Chromatographic Analysis for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of this compound, and monitoring the progress of reactions involving this compound.
Gas Chromatography (GC) for Volatile Product Separation
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. copernicus.org It is well-suited for the analysis of this compound and its volatile derivatives. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. copernicus.org
GC can be used to:
Assess Purity: Determine the percentage purity of a this compound sample by separating it from any impurities or starting materials.
Monitor Reactions: Track the consumption of reactants and the formation of products over time. For example, in the synthesis of this compound from 4-ethylcyclohexene, GC can be used to monitor the disappearance of the starting alkene and the appearance of the epoxide product.
Quantify Products: By using appropriate calibration standards, the yield of this compound in a reaction can be accurately determined.
The choice of the GC column is critical for achieving good separation. A non-polar column is often used for the analysis of hydrocarbons and their derivatives, while a more polar column may be necessary to separate compounds with different polarities, such as alcohols and epoxides. copernicus.org For instance, a method for the simultaneous measurement of cyclohexene (B86901) oxide and its metabolites utilized an HP-FFAP fused-silica capillary column. nih.gov
Typical GC Parameters for Cyclohexene Derivatives:
| Parameter | Value |
| Column | Non-polar (e.g., 5% diphenyl 95% dimethylpolysiloxane) or Polar (e.g., FFAP) |
| Carrier Gas | Helium or Nitrogen |
| Injection Temperature | 250 °C |
| Oven Temperature Program | Ramped, e.g., 50 °C (2 min) to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table provides typical parameters that may need to be optimized for specific applications.
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Polymeric Characterization
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly effective technique for the analysis of non-volatile materials, such as polymers. d-nb.info In this method, the sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. chromatographyonline.com These fragments are then separated by GC and identified by MS. chromatographyonline.com
For polymers derived from this compound, Py-GC-MS can provide valuable information about:
Monomer Composition: The pyrogram will show peaks corresponding to the monomer unit and its characteristic fragments, confirming the identity of the polymer.
Polymer Structure: The fragmentation pattern can provide insights into the polymer's backbone structure and the nature of the linkages between monomer units.
Thermal Stability: The temperature at which the polymer decomposes can be determined, providing information about its thermal stability.
Additives: Any additives present in the polymer formulation can also be identified from the pyrogram.
For example, the analysis of cured epoxy resins by Py-GC-MS can reveal the presence of unreacted monomers or characteristic pyrolysis products that indicate the extent of curing. frontier-lab.comgcms.cz The pyrolysis of epoxy resins often yields fragments such as bisphenol A and compounds with one or two epoxide groups. adelab.com.au The technique is capable of identifying reproducible decomposition products that are characteristic of the original polymer sample under controlled temperature conditions. d-nb.info
Microscopic and Surface Analysis Methods
Microscopic and surface analysis techniques are crucial for understanding the physical and morphological properties of materials at the micro and nanoscale. For derivatives of this compound, such as polymers or composite materials, these methods provide invaluable insights into surface topography, phase distribution, and structural integrity.
Scanning Electron Microscopy (SEM) for Morphology and Topography
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials with high resolution. gfzxb.orgcleancontrolling.com The method involves scanning a sample's surface with a focused beam of electrons. cleancontrolling.com The interaction between the electrons and the atoms of the sample produces various signals, primarily secondary electrons, which are collected to form an image of the surface. gfzxb.orgcleancontrolling.com
In the context of materials derived from this compound, such as cured epoxy resins or polymer composites, SEM is instrumental in examining microstructural details. It can be used to assess the quality of a polymer surface, identify the presence of micro-cracks, voids, or other defects, and study the dispersion of fillers or additives within the polymer matrix. gfzxb.orgresearchgate.net For instance, analyzing the fracture surface of a composite material can reveal information about the adhesion between the polymer matrix and reinforcing fibers. researchgate.net The characterization of nanoparticle morphology within a polymer matrix is another key application, where SEM can provide data on particle size, shape, and distribution. escholarship.org
Table 1: Illustrative SEM Analysis of a Polymer Film Derived from this compound
| Observed Feature | Description | Typical Magnification | Implication |
| Surface Cracks | Fine linear fractures observed on the polymer surface. | 1,000x - 5,000x | Indicates potential mechanical stress or incomplete curing. |
| Phase Separation | Distinct domains of varying contrast, suggesting immiscible polymer blends. | 500x - 10,000x | Reveals information on the compatibility of polymer components. gfzxb.org |
| Agglomerated Fillers | Clusters of filler particles unevenly distributed within the matrix. | 2,000x - 20,000x | Suggests poor dispersion which can affect mechanical properties. researchgate.net |
| Porous Structure | Presence of voids or pores on the surface. | 500x - 5,000x | Characterizes materials designed for filtration or as scaffolds. gfzxb.org |
Atomic Force Microscopy (AFM) for Surface Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. nist.govresearchgate.net It functions by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. nist.gov The forces between the tip and the sample lead to a deflection of the cantilever, which is measured and used to create a three-dimensional topographic map of the surface. mdpi.com A key advantage of AFM is its ability to image both conducting and insulating materials with sub-nanometer resolution in the vertical (Z) axis. nist.govresearchgate.net
For polymers and thin films derived from this compound, AFM is exceptionally useful for quantifying surface roughness and observing nanoscale features. covalentmetrology.commdpi.com In tapping mode, the tip oscillates and intermittently touches the surface, minimizing damage to soft polymer samples. mdpi.com AFM can be used to characterize the phase separation in polymer blends, visualize the surface structure of functionalized materials, and assess the effectiveness of surface treatments. covalentmetrology.commdpi.com For example, it could be used to measure the change in surface roughness of a film after a plasma treatment or to characterize the morphology of a self-assembled polymer layer. researchgate.net
Table 2: Hypothetical AFM Surface Roughness Data for a Modified Polymer Film
| Sample Description | Scan Area | Roughness Parameter (Ra) | Roughness Parameter (Rq) |
| Untreated Polymer Film | 5 µm x 5 µm | 1.2 nm | 1.5 nm |
| Plasma-Treated Polymer Film | 5 µm x 5 µm | 4.8 nm | 6.1 nm |
| Film with Nanoparticle Coating | 5 µm x 5 µm | 15.3 nm | 19.7 nm |
Note: Ra (Average Roughness) and Rq (Root Mean Square Roughness) are standard parameters used to describe surface texture.
X-ray Based Characterization Techniques
X-ray based techniques are indispensable for probing the atomic and molecular structure of materials. They provide critical information on crystallinity, elemental composition, and chemical states, which are fundamental to understanding the properties of this compound derivatives.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary analytical method used to determine the atomic and molecular structure of a crystal. uc.edu The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes at specific angles, producing a diffraction pattern that is characteristic of the material's crystal structure. intertek.com For polymeric materials, XRD is the go-to tool for determining the degree of crystallinity. thermofisher.com
Polymers can exist in amorphous, semi-crystalline, or highly crystalline forms, and this structure dictates their mechanical, thermal, and chemical properties. thermofisher.comicdd.com Polymers synthesized from this compound can be analyzed using XRD to distinguish between ordered (crystalline) and disordered (amorphous) regions. intertek.com The XRD pattern of a semi-crystalline polymer typically shows sharp peaks (from crystalline domains) superimposed on a broad halo (from the amorphous component). icdd.comunits.it The relative areas of these features can be used to quantify the degree of crystallinity. units.it
Table 3: Representative XRD Data for a Semi-Crystalline Polymer from a this compound Derivative
| Diffraction Angle (2θ) | d-spacing (Å) | Interpretation |
| 15.5° | 5.71 | Broad amorphous halo, indicating disordered polymer chains. |
| 21.2° | 4.19 | Sharp peak, corresponding to a specific crystalline plane (e.g., (110)). |
| 23.5° | 3.78 | Sharp peak, corresponding to a different crystalline plane (e.g., (200)). |
| 28.8° | 3.09 | Weaker crystalline peak. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. malvernpanalytical.comcea.fr XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. cea.fr
For derivatives of this compound, XPS is particularly useful for analyzing surface chemistry. malvernpanalytical.com For example, if a polymer surface is functionalized, XPS can confirm the successful incorporation of new elements and determine their chemical state. It can distinguish between different oxidation states of an element, such as the carbon in a C-C bond versus a C-O bond, or the oxygen in an ether linkage (C-O-C) versus a hydroxyl group (C-OH). caltech.edu This information is critical for understanding surface properties like wettability, adhesion, and biocompatibility.
Table 4: Illustrative XPS Data for a Surface-Modified Polymer from this compound
| Element | Photoelectron Line | Binding Energy (eV) | Assigned Chemical State |
| Carbon | C 1s | 284.8 eV | Adventitious Carbon (C-C, C-H) |
| 286.5 eV | Ether/Alcohol (C-O) | ||
| 288.9 eV | Carbonyl (C=O) | ||
| Oxygen | O 1s | 532.6 eV | Carbonyl (C=O) |
| 533.5 eV | Ether/Alcohol (C-O) |
Theoretical and Computational Investigations of 4 Ethylcyclohexene Oxide Chemistry
Quantum Chemical Calculation Methodologies.rsc.orge3s-conferences.orgwikipedia.org
Quantum chemical calculations provide a foundational framework for predicting the behavior of molecules and the course of chemical reactions. rsdjournal.org These methods are instrumental in analyzing reaction mechanisms, including the estimation of transition state energies and associated equilibria. rsc.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a versatile tool in computational chemistry for determining the properties of a many-electron system by utilizing functionals of the spatially dependent electron density. wikipedia.org DFT has been widely adopted for its balance of accuracy and computational efficiency, making it suitable for studying the electronic properties of molecules like 4-ethylcyclohexene (B1329803) oxide. akj.azwikipedia.org
In the context of 4-ethylcyclohexene oxide, DFT calculations are employed to model its electronic structure, which is fundamental to understanding its reactivity. bohrium.comresearchgate.net These calculations can determine ground-state properties, electron density distribution, and molecular orbitals (HOMO/LUMO), which are crucial for predicting how the molecule will interact with other chemical species. wikipedia.org While DFT is highly effective, the choice of the exchange-correlation functional is critical, as it can influence the accuracy of the results, particularly in systems with strong electron correlation or self-interaction errors. aps.org
Table 1: Common DFT Functionals and Basis Sets in Computational Chemistry
| Category | Examples | Typical Application |
|---|---|---|
| DFT Functionals | B3LYP, PBE, OLYP, SCAN | Calculating electronic structure, geometry optimization, and reaction energies. akj.azaps.org |
| Basis Sets | 6-31G*, def2-TZVP, LANL2DZ | Representing molecular orbitals in quantum chemical calculations. akj.aze3s-conferences.org |
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a computational methodology used to analyze the potential energy surface of a chemical reaction. wikipedia.orgillinois.edu This model deconstructs the activation energy of a reaction into two primary components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.orgwikipedia.org
Strain Energy (ΔE_strain): This term represents the energy required to distort the reactant molecules from their equilibrium geometry to the geometry they adopt in the transition state. nih.govresearchgate.net It is generally a destabilizing contribution. wikipedia.org
Interaction Energy (ΔE_int): This term accounts for the stabilizing interactions (e.g., electrostatic, orbital, and steric interactions) between the distorted reactant molecules as they approach each other along the reaction coordinate. wikipedia.orgnih.gov
By analyzing how these two components change along the reaction coordinate, the ASM provides a detailed understanding of the factors that determine the height of the activation barrier. rsc.orgresearchgate.net This method is particularly useful for comparing different reaction pathways and explaining trends in reactivity and selectivity. wikipedia.orgillinois.edu For instance, in the context of this compound, ASM could be used to analyze the energetics of its ring-opening reactions under various conditions, providing insight into why certain products are favored over others.
Modeling of Reaction Pathways and Transition States.rsc.orge3s-conferences.orgwikipedia.orgaps.org
A central goal of computational chemistry is to map out the complete energy landscape of a chemical reaction, which includes identifying reactants, products, intermediates, and, most importantly, transition states. numberanalytics.com The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. numberanalytics.com
Computational methods are used to locate and characterize transition state structures. numberanalytics.com Techniques such as Quadratic Synchronous Transit (QST2/QST3), Nudged Elastic Band (NEB), and the Dimer method are employed to find these saddle points on the potential energy surface. numberanalytics.com Once located, the nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For this compound, modeling reaction pathways, such as its acid-catalyzed or base-catalyzed ring-opening, involves calculating the energies of all stationary points. This allows for the construction of a detailed reaction profile, revealing the activation energies for each step and the relative stabilities of any intermediates. Such models are invaluable for understanding the mechanism of a reaction and for predicting how changes in the reactants or conditions will affect the outcome. e3s-conferences.org
Table 2: Computational Methods for Transition State Optimization
| Method | Description |
|---|---|
| QST2/QST3 | Uses a synchronous transit approach to locate a transition state between given reactant and product structures. numberanalytics.com |
| NEB (Nudged Elastic Band) | Optimizes a series of images along a reaction path, with the highest energy image representing the transition state. numberanalytics.com |
| Dimer Method | Employs a pair of images to rotate and find the lowest frequency mode, ultimately locating the transition state. numberanalytics.com |
Prediction and Rationalization of Regioselectivity and Stereochemical Outcomes.rsc.orge3s-conferences.orgwikipedia.org
Many reactions involving this compound can yield multiple products, leading to questions of regioselectivity and stereoselectivity. masterorganicchemistry.compearson.com Computational chemistry provides a powerful means to predict and rationalize these outcomes.
Regioselectivity refers to the preference for bond formation at one position over another, resulting in constitutional isomers. masterorganicchemistry.com In the case of the ring-opening of this compound, a nucleophile can attack either of the two epoxide carbons. The preferred site of attack, and thus the major regioisomer formed, can be predicted by comparing the activation energies of the transition states leading to each product. beilstein-journals.org Factors such as steric hindrance and the electronic stabilization of partial charges in the transition state, which can be quantified through computational analysis, are key determinants of regioselectivity. beilstein-journals.orgrsc.org
Stereoselectivity concerns the preferential formation of one stereoisomer over another. pearson.com For reactions involving this compound, this could involve the formation of diastereomers or enantiomers. Computational modeling of the transition states for different stereochemical pathways allows for the determination of the lowest energy pathway, which corresponds to the major stereoisomeric product. e3s-conferences.org For example, in the hydride opening of substituted cyclohexene (B86901) oxides, computational studies have been used to explain the observed high stereoselectivities by analyzing the energies of different pseudoequatorial and pseudoaxial attack conformers. rsc.org
By calculating the relative energies of the various possible transition states, researchers can predict the major products of a reaction with a high degree of confidence. beilstein-journals.org These predictions not only rationalize experimental observations but can also guide the design of new reactions and catalysts to achieve desired selective transformations. rsc.org
Applications and Materials Science Relevance of 4 Ethylcyclohexene Oxide
Precursor in Complex Organic Synthesis
The reactivity of the epoxide ring makes 4-ethylcyclohexene (B1329803) oxide a key starting material for the synthesis of a wide array of more complex organic structures. kvmwai.edu.iniranchembook.ir
4-Ethylcyclohexene oxide serves as a crucial intermediate in the creation of advanced organic molecules. Its epoxide functionality allows for a variety of chemical transformations, including ring-opening reactions with a range of nucleophiles. This reactivity is harnessed to introduce diverse functional groups and build intricate molecular architectures. For instance, the cleavage of the C=C bond in related cyclohexene (B86901) derivatives through a multi-step one-pot method involving epoxidation followed by periodate (B1199274) cleavage highlights the utility of the epoxide intermediate in generating aldehydes and ketones, which are themselves versatile synthetic precursors. nih.gov
The synthesis of complex molecules often relies on the precise control of stereochemistry. The rigid cyclohexane (B81311) framework of this compound can influence the stereochemical outcome of reactions, providing a degree of control that is essential in the synthesis of pharmaceuticals and other biologically active compounds. The ability to transform the epoxide into various derivatives makes it a valuable component in the synthetic chemist's toolbox for constructing molecules with specific three-dimensional arrangements. beilstein-journals.org
In multi-step syntheses, a versatile intermediate is a compound that can be readily converted into a variety of other molecules. This compound fits this description due to the synthetic flexibility offered by its epoxide ring. smolecule.com This ring can be opened under acidic, basic, or neutral conditions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to yield a diverse set of functionalized cyclohexane derivatives.
This versatility is exemplified by the use of similar epoxide-containing compounds in the synthesis of natural products and specialty chemicals. smolecule.com The ability to introduce different functionalities in a controlled manner allows for the systematic modification of a molecule's properties, which is a key strategy in the development of new drugs and materials. Furthermore, the use of a single catalyst for several consecutive reaction steps, including those that could involve epoxide intermediates, is a growing area of research aimed at improving the efficiency of multi-step syntheses. researchgate.net
Advanced Polymer and Resin Systems
The reactivity of this compound also extends to the field of polymer chemistry, where it is utilized as a monomer and a modifier for creating advanced polymer and resin systems with tailored properties. mdpi.com
This compound can act as a monomer in polymerization reactions to produce high-performance polymers. The ring-opening polymerization of cycloaliphatic epoxides like this one can lead to the formation of polyethers with unique properties. These polymers often exhibit high thermal stability and good mechanical strength, making them suitable for demanding applications. mdpi.comipfdd.decanada.ca The incorporation of the cyclohexane ring into the polymer backbone contributes to a high glass transition temperature (Tg), which is a measure of a polymer's heat resistance.
The synthesis of high-performance cyclic olefin polymers (COPs) through ring-opening metathesis polymerization (ROMP) of monomers containing norbornene units, followed by hydrogenation, demonstrates a related approach to creating materials with desirable thermal and mechanical properties. mdpi.com While not a direct polymerization of this compound, this methodology illustrates the principles of using cyclic monomers to achieve high-performance characteristics in the final polymer.
Table 1: Properties of High-Performance Polymers Derived from Cyclic Monomers
| Property | Description | Relevance to this compound-based Polymers |
| High Glass Transition Temperature (Tg) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | The rigid cyclohexane ring in this compound is expected to contribute to a high Tg in the resulting polymer, enhancing its thermal stability. |
| Good Mechanical Strength | The ability of a material to withstand applied stress without deformation or failure. | The strong covalent bonds formed during ring-opening polymerization lead to polymers with robust mechanical properties. |
| Chemical Resistance | The ability of a material to resist degradation from chemical attack. | The stable ether linkages in the polymer backbone generally provide good resistance to a variety of chemicals. |
| Optical Transparency | The ability of a material to transmit light with minimal scattering. | Polymers derived from cycloaliphatic monomers can often be synthesized to have high clarity. |
This table presents generalized properties expected from polymers derived from cyclic monomers like this compound, based on established principles of polymer science.
In the formulation of epoxy resins, this compound finds application as both a crosslinking agent and a reactive diluent. google.comiarc.frnagase.comspecialchem.com
As a crosslinking agent , the difunctional nature of the epoxide ring allows it to react with curing agents to form a three-dimensional network structure. nagase.comthreebond.co.jpspecialchem.com This crosslinking process is fundamental to the curing of epoxy resins, transforming the liquid resin into a hard, thermoset material with excellent adhesion, chemical resistance, and mechanical properties. mdpi.compageplace.de The specific structure of this compound can influence the crosslink density and, consequently, the final properties of the cured resin.
As a reactive diluent , this compound is added to epoxy resin formulations to reduce their viscosity. google.comiarc.frspecialchem.com High viscosity can make it difficult to process and apply epoxy resins. By incorporating a low-viscosity reactive diluent, the handling characteristics of the resin are improved. Because this compound is a reactive species, it becomes chemically incorporated into the polymer network during curing, which minimizes the negative effects on the final properties that can occur with non-reactive diluents. The use of reactive diluents is a common practice to tailor the performance of epoxy systems for specific applications. iarc.fr
Table 2: Research Findings on Reactive Diluents in Epoxy Resins
| Research Focus | Key Findings |
| Effect of Reactive Diluents on Viscosity | The addition of reactive diluents significantly reduces the viscosity of epoxy resin formulations, improving their processability. specialchem.com |
| Impact on Cured Properties | Reactive diluents can affect the mechanical and thermal properties of the cured epoxy resin. The extent of this effect depends on the type and concentration of the diluent used. specialchem.com |
| Role in Crosslinking | As reactive molecules, these diluents participate in the crosslinking reaction, becoming a permanent part of the polymer network. nagase.com |
This table summarizes general research findings on the role and impact of reactive diluents in epoxy resin systems.
Novel Material Development
The unique chemical structure of this compound makes it a candidate for the development of novel materials with specialized properties. helsinki.fi Research into new materials often involves the synthesis and evaluation of polymers and composites derived from previously unexplored or underutilized monomers. The combination of a reactive epoxide group and a modifiable cyclohexane ring in this compound provides a platform for creating materials with tailored characteristics.
For example, the incorporation of such cycloaliphatic epoxides into polymer structures can be a strategy to enhance properties like thermal stability, dielectric performance, and weatherability. The development of new catalysts and polymerization techniques continues to expand the possibilities for creating innovative materials from monomers like this compound. researchgate.net Furthermore, the potential to functionalize the ethyl group or other positions on the cyclohexane ring opens up avenues for creating materials with specific functionalities, such as those used in advanced coatings, adhesives, and composites. The encapsulation of volatile compounds within novel materials is another area of active research where the specific properties of the matrix material, potentially derived from monomers like this compound, are critical. oup.com
Dielectric Materials in Electronic Applications
Dielectric materials are electrical insulators that can be polarized by an applied electric field. They are fundamental components in electronics, used for charge storage in capacitors and as insulating layers in integrated circuits. helsinki.fi High-permittivity (high-k) dielectric materials are particularly sought after for further miniaturization of electronic components. Materials with a large band gap (typically >5 eV) are considered good insulators, a key property for dielectrics. helsinki.fi
Research into advanced dielectric materials often focuses on complex metal oxides, such as perovskite oxides. helsinki.fimdpi.com The fabrication of these materials into the thin films required for electronic devices is a critical process. While this compound itself is not a primary dielectric material, the synthesis processes for high-performance dielectrics may involve related organic compounds as solvents or precursors. The precise control offered by deposition techniques is crucial for achieving the desired material properties, including high resistivity and low leakage current. helsinki.fi
Ferroelectric Materials Development
Ferroelectric materials are a class of dielectrics that exhibit a spontaneous electric polarization that can be reversed by an external electric field. wikipedia.org This property makes them invaluable for non-volatile memory applications, sensors, and actuators. mdpi.comethz.ch The largest family of ferroelectric materials includes perovskite oxides with the chemical formula ABO3, such as Barium Titanate (BaTiO3) and Lead Zirconate Titanate (PZT). mdpi.comwikipedia.org
The development of new and improved ferroelectric materials often involves creating complex, multi-component oxide thin films. The synthesis of these films via methods like Atomic Layer Deposition (ALD) requires the use of metal-organic precursors, which are often dissolved in a suitable solvent for delivery into the deposition chamber. helsinki.fiaip.org For instance, research on depositing ferroelectric Bismuth Titanate (Bi4Ti3O12) and PZT has utilized ethylcyclohexane (B155913) as a solvent for the metal precursors. helsinki.fiaip.org This highlights the role of the cyclohexane chemical family in facilitating the production of advanced ferroelectric devices.
Thin Film Deposition Technologies (e.g., Atomic Layer Deposition)
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of materials one atomic layer at a time. atomiclayerdeposition.com This method is built upon sequential, self-limiting surface reactions, which provides exceptional control over film thickness and uniformity, even on complex three-dimensional structures. atomiclayerdeposition.comresearchgate.net ALD is critical for fabricating the ultra-thin, high-quality films required for next-generation microelectronics, including high-k dielectrics and ferroelectric memories. ethz.chatomiclayerdeposition.com
In the ALD process for multi-component oxides, metal-organic precursors are frequently used. These precursors must be vaporized and delivered to the reaction chamber in a controlled manner. This is often achieved by dissolving the solid or liquid precursors in a stable, inert solvent. Ethylcyclohexane has been identified as a useful solvent in this context.
Detailed research findings show its use in specific ALD processes:
Lead Zirconate Titanate (PZT) Deposition: In studies developing ALD processes for PZT, a key ferroelectric material, precursors such as Pb(thd)₂, Zr(thd)₄, and Ti(OiPr)₄ were dissolved in ethylcyclohexane for injection into the vaporizer. aip.org
Bismuth Titanate (Bi₄Ti₃O₁₂) Deposition: The ALD of ferroelectric Bi₄Ti₃O₁₂ thin films has been accomplished using Bi(mmp)₃ and Ti(mmp)₄ precursors dissolved in ethylcyclohexane, with ozone used as the oxygen source. helsinki.fi
The choice of solvent is crucial for a stable and reproducible ALD process. It must be compatible with the precursors and not interfere with the self-limiting surface reactions. The use of ethylcyclohexane in these processes demonstrates an important, albeit indirect, link between the chemical family of this compound and the cutting-edge fabrication of advanced electronic materials.
Data Tables
Table 1: Computed Physical and Chemical Properties of this compound Below is a summary of key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | nih.gov |
| Molecular Weight | 126.20 g/mol | nih.gov |
| IUPAC Name | 3-ethyl-7-oxabicyclo[4.1.0]heptane | nih.gov |
| CAS Number | 4247-23-8 | nih.gov |
| XLogP3 | 2.2 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 126.104465066 Da | nih.gov |
| Topological Polar Surface Area | 12.5 Ų | nih.gov |
Green Chemistry Principles in 4 Ethylcyclohexene Oxide Research
Sustainable Synthetic Approaches and Atom Economy
Sustainable synthesis of 4-Ethylcyclohexene (B1329803) oxide is centered on the core principles of maximizing the incorporation of all materials used in the process into the final product and designing reactions that are energy-efficient.
Maximizing Atom Incorporation and Minimizing Chemical Waste
A key metric in green chemistry is atom economy, which assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wjpps.comstudymind.co.uk Processes with high atom economy are crucial for sustainable development as they conserve resources and generate less chemical waste. acs.orglangholmandcanonbieschools.dumgal.sch.uk The ideal epoxidation of 4-ethylcyclohexene would involve an addition reaction where all atoms of the oxidizing agent are incorporated into the product, achieving 100% atom economy.
Direct epoxidation of alkenes using oxidants like hydrogen peroxide (H₂O₂) is a prime example of an atom-economical process. lookchem.comresearchgate.net In this reaction, the only byproduct is water, a benign and easily handled substance. This contrasts sharply with traditional epoxidation methods that might use peroxyacids, which generate acid byproducts, or chlorohydrin processes, which produce significant amounts of chlorinated waste. researchgate.net The goal is to design synthetic pathways that inherently avoid the formation of waste rather than treating it after its creation. exxonmobil.comiaea.org
For instance, the theoretical atom economy for the epoxidation of 4-ethylcyclohexene using hydrogen peroxide is exceptionally high. The reaction is as follows:
C₈H₁₄ + H₂O₂ → C₈H₁₄O + H₂O
By calculating the molecular weights, the efficiency of atom incorporation can be demonstrated, highlighting the minimal waste generated. Research into catalysts that enable the efficient use of clean oxidants like H₂O₂ or molecular oxygen is central to maximizing atom economy in the synthesis of 4-Ethylcyclohexene oxide. rsc.org
Table 1: Comparison of Atom Economy for Different Epoxidation Reagents
| Oxidizing Agent | Byproduct(s) | Theoretical Atom Economy | Environmental Consideration |
| Hydrogen Peroxide (H₂O₂) | Water (H₂O) | High | Benign byproduct. lookchem.com |
| Peroxyacetic Acid (CH₃CO₃H) | Acetic Acid (CH₃COOH) | Moderate | Corrosive and requires neutralization/separation. |
| meta-Chloroperoxybenzoic acid (mCPBA) | meta-Chlorobenzoic acid | Low | Aromatic acid waste generated. |
This table provides a conceptual comparison based on the principles of atom economy.
Design for Energy Efficiency in Synthetic Processes
Reducing energy consumption is a cornerstone of green chemical synthesis. mdpi.com Energy-intensive processes, often involving high temperatures, pressures, and prolonged reaction times, contribute to operational costs and environmental burden. researchgate.net Research focuses on developing catalytic systems and reaction technologies that allow the synthesis of this compound under milder conditions.
One successful approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, leading to drastic reductions in reaction time from hours to minutes. researchgate.netscirp.org This rapid and uniform heating often results in higher yields and cleaner reactions compared to conventional heating methods. mdpi.com The ability of polar reagents and catalysts to directly absorb microwave energy leads to efficient heat transfer, minimizing the energy wasted on heating the entire reactor vessel. researchgate.net
Another strategy is process intensification through the use of microreactors or continuous flow systems. These technologies offer superior heat and mass transfer, allowing for precise control over reaction conditions. researchgate.net This enhanced control can lead to higher selectivity and yields, while the smaller reactor volumes improve safety and reduce energy consumption per unit of product. researchgate.net For the epoxidation of cyclohexene (B86901) derivatives, flow chemistry methods have demonstrated the potential for improved efficiency and safety. researchgate.net
Environmentally Benign Reaction Media
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. The exploration of alternative reaction media is a major focus in the synthesis of this compound.
Exploration of Solvent-Free Reaction Systems
Conducting reactions without a solvent is an ideal green chemistry scenario, as it completely eliminates waste associated with solvent use, recovery, and disposal. For the epoxidation of alkenes, solvent-free systems have been shown to be highly effective. Research on the epoxidation of cyclohexene, a close structural analog of 4-ethylcyclohexene, has demonstrated that the reaction can proceed efficiently with high yields in the absence of traditional organic solvents. lookchem.com
In one study, the methyltrioxorhenium (MTO)-catalyzed epoxidation of cyclohexene with aqueous hydrogen peroxide achieved a 97% yield of cyclohexene oxide without any organic solvent. lookchem.com The success of such systems often relies on the use of a phase-transfer catalyst, like 3-methylpyrazole, which facilitates the interaction between the aqueous oxidant and the non-polar alkene. lookchem.com This approach avoids the use of hazardous chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂), which are commonly employed in conventional epoxidation reactions. lookchem.com Furthermore, solvent-free ring-opening reactions of epoxides have also been successfully developed, expanding the green credentials of the entire product lifecycle. researchgate.net
Utilization of Aqueous Biphasic Catalysis
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Aqueous biphasic catalysis is a powerful technique for reactions involving water-insoluble substrates like 4-ethylcyclohexene. In this system, the reaction occurs at the interface of the aqueous and organic phases or within micelles. rsc.org This method often employs water-soluble catalysts and oxidants, such as hydrogen peroxide, simplifying catalyst and product separation. researchgate.netacs.org
Polyoxometalates, for example, have been used as effective catalysts in the biphasic epoxidation of alkenes, including 4-methylcyclohexene (B165706), with aqueous hydrogen peroxide. technion.ac.il These systems can achieve high conversion and selectivity for the desired epoxide. The catalyst remains in the aqueous phase and can be readily separated from the organic product phase for reuse, a key advantage for sustainable processes.
Table 2: Research Findings in Aqueous Biphasic Epoxidation of Cyclohexene Derivatives
| Catalyst System | Substrate | Oxidant | Key Finding | Reference |
| Polyoxometalate: (RFN+)₁₂[WZnMn₂(H₂O)₂(ZnW₉O₃₄)₂] | 4-Methylcyclohexene | 30% aq. H₂O₂ | 97% conversion to the epoxide was achieved in a toluene/water system. | technion.ac.il |
| Methyltrioxorhenium (MTO) / 3-methylpyrazole | Cyclohexene | 35% aq. H₂O₂ | 97% yield of cyclohexene oxide in a solvent-free (alkene/water biphasic) system. | lookchem.com |
| Ru-POM / α-Al₂O₃ | 1-Methylcyclohexene | O₂ | Achieved up to 90% epoxidation selectivity in aerobic oxidation. | rsc.org |
This table presents data for closely related analogs to illustrate the principles of aqueous biphasic catalysis applicable to this compound.
Application of Ionic Liquids and Supercritical Carbon Dioxide as Solvents
Ionic Liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. tcichemicals.com They are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution, and their high thermal stability. tcichemicals.comionike.com ILs can act as both the solvent and catalyst in epoxidation reactions. ionike.comrsc.org For instance, the epoxidation of various alkenes has been successfully carried out in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), often with enhanced reaction rates and selectivities compared to conventional solvents. ionike.comnih.gov A key advantage is the potential for catalyst and solvent recycling, as the product can often be separated by simple extraction, leaving the ionic liquid/catalyst system to be reused. ionike.com
Supercritical Carbon Dioxide (scCO₂) is another promising green solvent. bhu.ac.in Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ exists as a supercritical fluid, a state with properties intermediate between a liquid and a gas. bhu.ac.in It is non-toxic, non-flammable, and inexpensive. A significant advantage of scCO₂ is that its solvent properties can be tuned by changing the pressure and temperature. scispace.com Furthermore, CO₂ is completely miscible with gases like oxygen, which can eliminate mass-transfer limitations in oxidation reactions. scispace.com Research has shown that using CO₂-expanded liquid phases or scCO₂ as a medium for the epoxidation of olefins like 4-methylcyclohexene can lead to high selectivity and enhanced reaction rates. acs.orgacs.org The combination of scCO₂ with aqueous H₂O₂ creates a biphasic system where the product is easily separated by simply depressurizing the reactor, releasing gaseous CO₂ for potential recycling. acs.org
Development of Green Catalytic Processes for this compound
The synthesis of epoxides, such as this compound, is a significant process in the chemical industry, providing intermediates for a wide range of products including polymers, adhesives, and pharmaceuticals. beilstein-journals.org Traditional methods for the epoxidation of alkenes often rely on stoichiometric reagents like peracids (e.g., m-chloroperbenzoic acid) or the chlorohydrin process, which are associated with hazardous reaction conditions and the generation of significant waste. beilstein-journals.orgresearchgate.net In alignment with the principles of green chemistry, research has increasingly focused on developing cleaner, safer, and more efficient catalytic routes for epoxidation. kahedu.edu.incambridgescholars.comresearchgate.net These efforts are centered on the design of robust, reusable catalysts and the substitution of hazardous oxidants with environmentally benign alternatives. cambridgescholars.comlianerossi.org
Design of Recoverable and Reusable Heterogeneous Catalysts
A key aspect of green chemistry is the use of catalytic processes over stoichiometric ones, with a particular emphasis on heterogeneous catalysts. lianerossi.org Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture. This allows for easy recovery and reuse, reducing waste and operational costs. mdpi.commdpi.com The development of such catalysts for the production of this compound and related cycloalkene epoxides is an active area of research.
Strategies for designing recoverable catalysts often involve immobilizing an active catalytic species onto a solid support. Common supports include silica (B1680970), zeolites, and polymers. nankai.edu.cnrsc.org For instance, titanium-containing zeolites, such as Ti-Beta, have demonstrated high activity and selectivity in the epoxidation of unsaturated ketones like 2-cyclohexen-1-one (B156087) using hydrogen peroxide as the oxidant. nankai.edu.cn These catalysts can be prepared via post-synthesis methods, such as impregnating a dealuminated zeolite Beta with a titanium precursor like titanocene (B72419) dichloride. nankai.edu.cn The resulting solid catalyst can be separated by centrifugation or filtration and reused in subsequent reaction cycles. nankai.edu.cn
Another innovative approach is the use of magnetic nanoparticles as catalyst supports. mdpi.com Materials like spinel ferrite (B1171679) nanoparticles (e.g., MFe₂O₄, where M can be Cu, Mn, Zn, etc.) offer high chemical and thermal stability. mdpi.com When used as a core for a catalyst, they allow for simple magnetic separation from the reaction medium, a process that is often more efficient and less tedious than traditional filtration or centrifugation. mdpi.commdpi.com For example, a magnetically recyclable Ni-based catalyst supported on a core-shell structure of HZSM-5@SiO₂@Fe₃O₄ was developed for the hydrodeoxygenation of 4-ethylphenol (B45693) to produce ethylcyclohexane (B155913). repec.org While this is a different reaction, the catalyst design, which achieved a recovery ratio of 95%, demonstrates the potential for creating magnetically recoverable systems for reactions involving similar substrates. repec.org
The reusability of these heterogeneous catalysts is a critical measure of their performance and economic viability. Research has shown that many of these systems can be reused for multiple cycles with minimal loss of activity.
Table 1: Examples of Reusable Heterogeneous Catalysts in Oxidation Reactions
| Catalyst System | Substrate | Oxidant | Recovery Method | Reusability | Source |
| SBA-15-N-CoL1 | Cyclohexane (B81311) | m-CPBA | - | Stable for four successive cycles | rsc.org |
| Ni/HZSM-5@SiO₂@Fe₃O₄ | 4-Ethylphenol | H₂ | Magnetic Separation | 95% recovery ratio, reusable | repec.org |
| Nickel-Copper bimetallic catalyst | Various amines | - | Centrifugation | Reused four times without notable decrease in activity | mdpi.com |
| Cuprospinel CuFe₂O₄ nanoparticles | Waste Frying Oil | Methanol (B129727) | Magnetic Separation | Recycled multiple times without significant loss of activity | mdpi.com |
| Ti-Beta Zeolite | 2-Cyclohexen-1-one | H₂O₂ | Centrifugation | Recyclable | nankai.edu.cn |
The design of these catalysts not only focuses on their recyclability but also on enhancing their activity and selectivity under mild reaction conditions, further contributing to a more sustainable chemical process. titech.ac.jp
Implementation of Less Hazardous Oxidizing Agents (e.g., Hydrogen Peroxide)
The choice of oxidizing agent is paramount in developing a green epoxidation process. Traditional oxidants often pose safety hazards and produce harmful byproducts. researchgate.net Hydrogen peroxide (H₂O₂) has emerged as a highly attractive "green" oxidant for the synthesis of epoxides. kahedu.edu.inrsc.org Its primary advantage is that its only byproduct is water, making it an environmentally benign choice. researchgate.net Furthermore, H₂O₂ is inexpensive, readily available, and has a high content of active oxygen. researchgate.net
Direct epoxidation of a non-conjugated double bond, as found in 4-ethylcyclohexene, is not efficient with hydrogen peroxide alone. beilstein-journals.org Therefore, H₂O₂ is used in conjunction with a catalyst that can activate it to form a more potent oxidizing species. researchgate.net Numerous catalytic systems have been developed to facilitate this activation.
One successful approach is chemo-enzymatic epoxidation, which uses a lipase (B570770), such as the immobilized Candida antarctica lipase B (Novozym® 435), to catalyze the formation of a peroxy acid in situ from a carboxylic acid and H₂O₂. beilstein-journals.org This peroxy acid then epoxidizes the alkene. This method has been used for the epoxidation of various alkenes, achieving high yields under mild conditions. beilstein-journals.org
Metal-based catalysts are also widely used to activate hydrogen peroxide. researchgate.net For example, tungsten-based catalysts, sometimes in combination with an organic solvent and a phase-transfer catalyst like Aliquat 336, have been used for the oxidation of cyclohexene to adipic acid using 30% hydrogen peroxide. raijmr.com Titanium-silicate zeolites are another class of effective heterogeneous catalysts for H₂O₂-based epoxidations, showing high selectivity for the desired epoxide product. nankai.edu.cn The reaction is believed to proceed through the formation of active titanium hydroperoxo or titanium superoxo species on the catalyst surface.
The use of aqueous hydrogen peroxide, typically in 30-50% solutions, is preferred as it reduces the hazards associated with highly concentrated H₂O₂ and avoids the need for organic solvents in some cases. raijmr.comgoogle.com
Table 2: Comparison of Oxidizing Agents in Epoxidation
| Oxidizing Agent | Formula | Typical Byproducts | Environmental/Safety Considerations | Source |
| Hydrogen Peroxide | H₂O₂ | H₂O | Green oxidant, water is the only byproduct, relatively safe in aqueous solutions. | researchgate.netraijmr.com |
| Peroxyacids (e.g., m-CPBA) | RCO₃H | Carboxylic Acid | Can be hazardous (potentially explosive), generates stoichiometric waste. | beilstein-journals.org |
| Organic Hydroperoxides (e.g., TBHP) | (CH₃)₃COOH | Corresponding Alcohol | Can be hazardous, generates organic waste. | wikipedia.org |
| Chlorine/Water (Chlorohydrin Process) | Cl₂/H₂O | HCl, Chlorinated organics | Generates large amounts of corrosive and toxic waste. | researchgate.net |
By combining the use of recoverable heterogeneous catalysts with a green oxidant like hydrogen peroxide, the epoxidation of 4-ethylcyclohexene can be aligned with the principles of sustainable chemistry, leading to safer processes, reduced waste, and improved resource efficiency. kahedu.edu.incambridgescholars.com
Future Research Directions for 4 Ethylcyclohexene Oxide Chemistry
Development of Novel Stereoselective and Enantioselective Synthetic Pathways
The synthesis of 4-Ethylcyclohexene (B1329803) oxide from its parent alkene, 4-ethylcyclohexene, presents a key challenge in controlling stereochemistry. The creation of specific enantiomers and diastereomers is critical, as the three-dimensional structure of the molecule will dictate its reactivity and the properties of any resulting polymers or chiral intermediates. Future research will focus on developing highly selective catalytic systems for the asymmetric epoxidation of 4-ethylcyclohexene.
Key research avenues include the design of chiral catalysts that can differentiate between the two faces of the alkene. While numerous methods exist for the asymmetric epoxidation of alkenes, their application to substrates like 4-ethylcyclohexene requires specific optimization. caltech.edu Methodologies employing chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant like Oxone, have shown high enantioselectivity for certain classes of alkenes and represent a promising direction. organic-chemistry.org The interaction between the substrate and the catalyst is crucial for achieving high stereodifferentiation. organic-chemistry.org Furthermore, cycloaddition-fragmentation sequences starting from precursors like benzene (B151609) oxide offer a powerful strategy for accessing highly functionalized and stereodefined cyclohexene (B86901) oxide derivatives. paris-saclay.frresearchgate.net
| Catalyst Class | Example Catalyst/System | Potential Outcome for 4-Ethylcyclohexene Oxide | Reference |
| Metal-Salen Complexes | Chiral (salen)Cr(III) or (salen)Co(III) complexes | High enantiomeric excess (ee) in the epoxidation or kinetic resolution of the epoxide. nih.gov | nih.gov |
| Organocatalysis | Glucose-derived chiral ketones with Oxone | Direct synthesis of cis-propargyl epoxides with high ee has been shown for enynes; could be adapted for high enantioselectivity. organic-chemistry.org | organic-chemistry.org |
| Enzymatic Catalysis | Engineered Cytochrome P450 variants | Biocatalytic systems can offer high optical purity, though often for a single enantiomer and with substrate specificity that may require enzyme engineering. caltech.edu | caltech.edu |
| Lewis Acid Catalysis | Chiral Schiff base-titanium complexes | Effective for asymmetric ring-opening reactions of meso-epoxides, a related transformation that highlights the potential for chiral control. scielo.org.mx | scielo.org.mx |
Elucidation of Complex Reaction Mechanisms at the Molecular Level using Advanced Spectroscopic Methods
A deep understanding of reaction mechanisms is fundamental to optimizing chemical processes. For this compound, this involves mapping the pathways of its formation (epoxidation) and its subsequent transformations, such as ring-opening polymerization. nih.govresearchgate.net Future work will increasingly rely on advanced spectroscopic methods to observe transient intermediates and characterize reaction kinetics in real-time. researchgate.net
Techniques like femtochemistry, using pump-probe spectroscopy, can capture the motion of atoms during bond formation and cleavage. For more complex systems, two-dimensional infrared (2D-IR) spectroscopy allows researchers to map the interactions between different vibrational modes within a molecule, providing insights into protein folding and molecular dynamics that can be applied to catalyst-substrate interactions. The integration of spectroscopy with electrochemistry (Electrochemical SERS) provides a powerful tool for probing molecular orientation and chemical changes at interfaces, which is relevant for heterogeneous catalysis. researchgate.net These operando analyses are crucial for understanding how catalysts function under actual reaction conditions.
| Spectroscopic Method | Information Gained for this compound Chemistry | Relevance | Reference |
| Time-Resolved Spectroscopy | Identification of transient states and reaction intermediates in polymerization or ring-opening. | Unravels step-by-step reaction pathways. | |
| 2D-IR Spectroscopy | Maps interactions between vibrational modes of the epoxide and a catalyst or solvent. | Provides detailed insight into catalyst-substrate binding and activation. | |
| Operando SERS/FTIR | Real-time monitoring of surface-bound species and intermediates in heterogeneous catalysis. | Elucidates the mechanism of surface-catalyzed epoxidation or polymerization. | researchgate.net |
| High-Resolution NMR | Elucidation of complex molecular structures, including the stereochemistry (tacticity) of resulting polymers. mdpi.com | Confirms the outcome of stereoselective reactions and polymer structure. | mdpi.com |
Rational Design of Highly Efficient and Selective Catalytic Systems
Building on mechanistic insights, the rational design of catalysts aims to create systems with superior activity, selectivity, and stability for reactions involving this compound. A primary focus is on its ring-opening polymerization (ROP) to form poly(this compound) and its copolymerization with monomers like carbon dioxide (CO2) to produce polycarbonates. nih.gov
Future catalyst design will leverage a deep understanding of how Lewis acids activate the epoxide ring. mdpi.comucdavis.eduresearchgate.net The choice of metal center and ligand architecture in organometallic catalysts is critical. For instance, various metal complexes involving iron, aluminum, zinc, and cobalt have been investigated for the ROP of cyclohexene oxide, with some demonstrating extremely high activity. nih.govnih.gov Bimetallic systems can exhibit synergistic effects, enhancing catalytic performance beyond their monomeric counterparts. nih.govnih.gov The development of catalysts that are tolerant to air and moisture while avoiding heavy metal contamination is a significant goal. nih.gov
| Catalyst System | Target Reaction | Key Performance Metrics | Reference |
| Amine Triphenolate Iron(III) Complexes | Ring-Opening Polymerization (ROP) of Cyclohexene Oxide (CHO) | Excellent activity (TOF > 11050 h⁻¹) without a co-catalyst. | nih.govnih.gov |
| Bis(perfluoroaryl) Zinc Complexes | ROP of CHO | Instantaneous and highly exothermic polymerization with high monomer conversion (90% in 1 min). mdpi.com | mdpi.com |
| (salen)Co(III) Complexes | Hydrolytic Kinetic Resolution of Epoxides | High enantioselectivity, practical for accessing enantiopure epoxides on a large scale. nih.gov | nih.gov |
| Yttrium(III) Chloride (YCl₃) | Ring-opening with amines | Highly efficient activation of the epoxide ring for nucleophilic attack under solvent-free conditions. mdpi.com | mdpi.com |
Exploration of Emerging Applications in Smart Materials and Nanotechnology
Polymers derived from this compound hold significant potential for use in advanced materials. The rigid cycloaliphatic structure can impart desirable thermal and mechanical properties to polymers, while the ethyl group can be used to fine-tune properties like solubility and glass transition temperature. Future research will explore the creation of "smart materials" that can respond to external stimuli.
The integration of polymers based on this compound into nanocomposites is another promising area. The addition of nanofillers such as nanoclays, carbon nanotubes, or silica (B1680970) nanoparticles can dramatically enhance the mechanical strength, thermal stability, and chemical resistance of the epoxy matrix. nanografi.comnanochemigroup.czazonano.com Such advanced materials are sought after in the aerospace, automotive, and electronics industries. azonano.comresearchgate.net The development of nanostructured epoxy adhesives, for example, leads to superior bonding strength and durability compared to traditional formulations. nanografi.com
| Application Area | Potential Role of this compound Polymers | Desired Properties | Reference |
| Nanocomposites | As the polymer matrix for nanofillers (e.g., nanoclays, carbon nanotubes). | Enhanced mechanical strength, thermal stability, chemical resistance. nanochemigroup.czazonano.com | nanochemigroup.czazonano.com |
| Advanced Coatings | Forms the basis for high-performance, corrosion-resistant, or functional coatings. | Durability, strong adhesion, chemical stability. researchgate.net | researchgate.net |
| High-Performance Adhesives | Component in nanostructured adhesives for demanding applications (e.g., aerospace, automotive). | Superior bonding strength, toughness, thermal resistance. nanografi.com | nanografi.com |
| Self-Healing Materials | Incorporation into polymer networks with reversible bonds to enable damage repair. | Reversible cross-linking, durability. | sustainabilityenvironment.com |
Integration of Predictive Computational Models with High-Throughput Experimental Validation
The synergy between computational chemistry and experimental validation is accelerating the discovery of new materials and processes. For this compound, predictive modeling, particularly using Density Functional Theory (DFT), can provide deep insights into reaction energetics and pathways, guiding the design of new catalysts. mdpi.com DFT studies can be used to investigate the ring-opening mechanism of cyclohexene oxide, revealing how Lewis acids lower the reaction barrier by reducing steric repulsion between the epoxide and the nucleophile. researchgate.netacs.orgfigshare.com
These theoretical predictions can then be rapidly tested using high-throughput experimentation (HTE). HTE allows for the parallel synthesis and screening of large libraries of catalysts under various conditions, dramatically speeding up the discovery of optimal systems for either the epoxidation of 4-ethylcyclohexene or the polymerization of its oxide. nih.govmetu.edu.trresearchgate.net Analytical techniques compatible with HTE, such as infrared thermography, mass spectrometry, and various spectroscopic methods, enable the rapid evaluation of catalytic activity and selectivity. iitm.ac.in
| Approach | Function in this compound Research | Example of Outcome/Target | Reference |
| Density Functional Theory (DFT) | Calculate transition state energies and reaction barriers for epoxidation and ring-opening. | Predict catalyst activity and regioselectivity; elucidate reaction mechanisms. acs.org | acs.org |
| Activation Strain Model | Deconstruct the reaction barrier into contributions from reactant strain and interaction energy. | Understand the role of the catalyst in lowering the activation barrier. researchgate.net | researchgate.net |
| High-Throughput Catalyst Screening | Rapidly test libraries of metal-support combinations for epoxidation activity. | Discovery of novel catalyst formulations (e.g., bimetallic Cu-on-Mn/SiO₂ for propylene (B89431) epoxidation). nih.govmetu.edu.tr | nih.govmetu.edu.tr |
| Array Channel Microreactors | Screen catalyst performance under various temperatures and feed gas compositions in parallel. | Optimize reaction conditions for yield and selectivity. nih.gov | nih.gov |
Advancement of Green Chemistry Principles Towards Industrial-Scale Production and Circular Economy Concepts
Applying the principles of green chemistry to the entire lifecycle of this compound is essential for sustainable industrial application. This begins with the feedstock. Future research will explore the synthesis of the precursor, 4-ethylcyclohexene, from bio-based and bio-circular sources, such as lignocellulosic biomass, rapeseed oil, or other vegetable oils, moving away from fossil-fuel dependence. chemanager-online.comtotalenergies.comresearchgate.net
The development of catalytic processes that are highly efficient, use non-toxic materials, and operate under mild conditions will reduce energy consumption and waste generation. researchgate.net Looking beyond production, a critical area of future research is designing for a circular economy. Thermoset epoxy polymers are notoriously difficult to recycle due to their cross-linked structure. mdpi.com A key goal is the development of novel epoxy resin systems that incorporate reversible bonds, allowing the material to be deconstructed into its constituent components for chemical recycling. sustainabilityenvironment.comepoxy-europe.eu This would enable the recovery of valuable monomers and create a closed-loop system, significantly reducing the environmental impact of these materials. epoxy-europe.eumobilityengineeringtech.com
| Green Chemistry Principle | Application to this compound Lifecycle | Future Research Goal | Reference |
| Use of Renewable Feedstocks | Synthesizing cyclohexane (B81311) derivatives from biomass or bio-oils. | Develop efficient catalytic routes from lignocellulose or plant oils to 4-ethylcyclohexene. chemanager-online.comieabioenergy.com | chemanager-online.comieabioenergy.com |
| Catalysis | Employing highly active and selective catalysts to minimize waste and energy use. | Design non-toxic, recyclable catalysts (e.g., iron-based) that operate at low temperatures. researchgate.net | researchgate.net |
| Atom Economy | Designing syntheses to maximize the incorporation of all materials into the final product. | Favoring catalytic epoxidation with agents like H₂O₂ or O₂ over stoichiometric peracids. wikipedia.org | wikipedia.org |
| Design for Degradation/Recycling | Creating polymers that can be broken down and reused at the end of their life. | Develop epoxy resins with reversible bonds to enable chemical recycling and a circular economy. sustainabilityenvironment.comepoxy-europe.eumobilityengineeringtech.com | sustainabilityenvironment.comepoxy-europe.eumobilityengineeringtech.com |
Q & A
Q. How to design controlled experiments to distinguish between radical vs. ionic mechanisms in this compound decomposition pathways?
- Methodological Answer : Use radical traps (TEMPO) and ESR spectroscopy to detect transient intermediates. Compare kinetics in polar (ionic pathway) vs. nonpolar (radical pathway) solvents. Isotope effect studies (kH/kD) further discriminate mechanisms: a primary kinetic isotope effect (≥2) supports H-abstraction in radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
